3,3-Di(cyclobutyl)-2-(phenylmethoxycarbonylamino)propanoic acid

Description

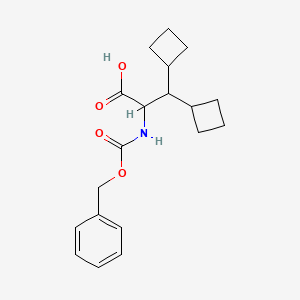

3,3-Di(cyclobutyl)-2-(phenylmethoxycarbonylamino)propanoic acid is a structurally complex amino acid derivative characterized by two cyclobutyl groups at the 3-position of the propanoic acid backbone and a phenylmethoxycarbonyl (Cbz) protecting group at the 2-position. The cyclobutyl substituents introduce significant steric bulk and lipophilicity, while the Cbz group serves as a protective moiety for the amino functionality, commonly used in peptide synthesis to prevent unwanted side reactions . This compound is likely synthesized through multi-step procedures involving cyclobutyl group introduction and Cbz protection, analogous to methods described for related carbamate-protected amino acids (e.g., Fmoc- or Boc-protected intermediates) .

Properties

IUPAC Name |

3,3-di(cyclobutyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO4/c21-18(22)17(16(14-8-4-9-14)15-10-5-11-15)20-19(23)24-12-13-6-2-1-3-7-13/h1-3,6-7,14-17H,4-5,8-12H2,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSPSZJWQZLSRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(C2CCC2)C(C(=O)O)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,3-Di(cyclobutyl)-2-(phenylmethoxycarbonylamino)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 3,3-Di(cyclobutyl)-2-(phenylmethoxycarbonylamino)propanoic acid includes a propanoic acid backbone with two cyclobutyl groups and a phenylmethoxycarbonylamino substituent. The compound's formula can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 292.38 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses and potentially therapeutic effects against diseases such as cancer and metabolic disorders.

- Receptor Modulation : The compound may act on specific receptors in the body, modulating their activity. This modulation can influence signaling pathways that are critical for cell growth and differentiation.

Pharmacological Effects

Research indicates that 3,3-Di(cyclobutyl)-2-(phenylmethoxycarbonylamino)propanoic acid exhibits several pharmacological effects:

- Anti-inflammatory Activity : Studies have shown that the compound can reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases.

- Antitumor Properties : In cell line studies, the compound demonstrated cytotoxic effects against various cancer cell types, indicating its potential as an antitumor agent.

- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, pointing towards possible applications in neurodegenerative diseases.

Case Studies

Several key studies have explored the biological activity of 3,3-Di(cyclobutyl)-2-(phenylmethoxycarbonylamino)propanoic acid:

-

Study on Anti-inflammatory Effects :

- Objective : To evaluate the anti-inflammatory properties in a murine model.

- Findings : The administration of the compound significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) compared to control groups.

- : This suggests that the compound may serve as a therapeutic agent for inflammatory conditions.

-

Antitumor Activity Assessment :

- Objective : To assess cytotoxicity against breast cancer cell lines (MCF-7).

- Results : IC values indicated potent cytotoxicity with an increase in apoptosis markers.

- Implication : These results support further development for cancer therapeutics.

-

Neuroprotection Study :

- Objective : To investigate protective effects on SH-SY5Y neuroblastoma cells under oxidative stress.

- Outcomes : The compound reduced cell death and increased antioxidant enzyme activity.

- Significance : Highlights potential for treating neurodegenerative diseases like Alzheimer’s.

Data Summary Table

| Study Focus | Model Used | Key Findings | |

|---|---|---|---|

| Anti-inflammatory Effects | Murine Model | Reduced TNF-α and IL-6 levels | Potential anti-inflammatory agent |

| Antitumor Activity | MCF-7 Cell Line | Significant cytotoxicity (IC) | Promising candidate for cancer therapy |

| Neuroprotection | SH-SY5Y Cells | Increased survival under oxidative stress | Potential treatment for neurodegeneration |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of the target compound with analogous derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.